
9-Methyl-1,9-dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,9-dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique electronic and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,9-dihydropyrene typically involves the reduction of pyrene. One common method is the dissolving metal reduction of pyrene using sodium in ammonia, which yields 1,9-dihydropyrene. The methylation of this intermediate can be achieved using methyl iodide under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-1,9-dihydropyrene can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more hydrogenated forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the electron-rich positions on the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ammonia or lithium in tetrahydrofuran are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene core .
Scientific Research Applications
9-Methyl-1,9-dihydropyrene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Methyl-1,9-dihydropyrene involves its interaction with various molecular targets. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic
Properties
CAS No. |
85056-96-8 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-methyl-1,9-dihydropyrene |
InChI |
InChI=1S/C17H14/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-5,7-11H,6H2,1H3 |
InChI Key |
NTFKIVVZVLNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C2CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
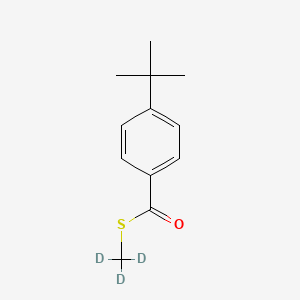
![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)
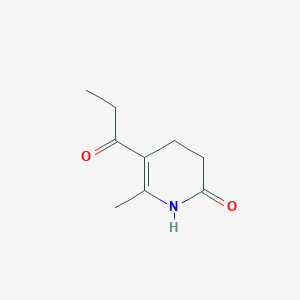
![Methyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14423797.png)
![2,3-Dithiaspiro[4.4]nonane](/img/structure/B14423800.png)
![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)
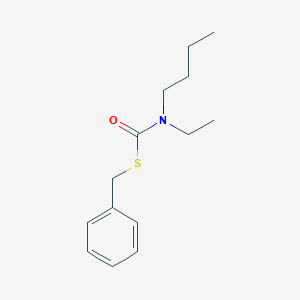
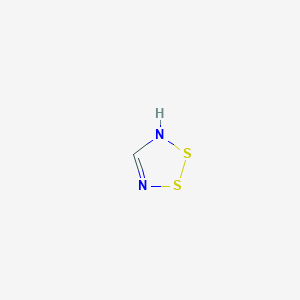
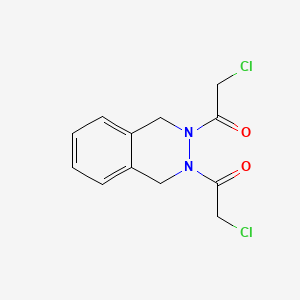
![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)
![1-[(4-Methylphenyl)sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B14423837.png)
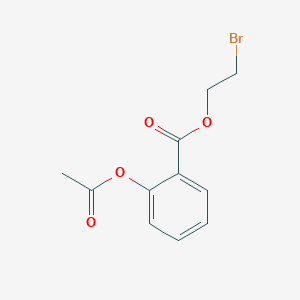
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
